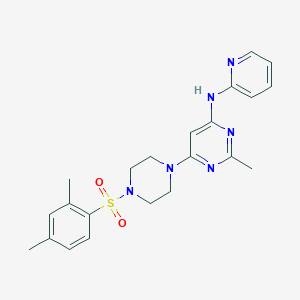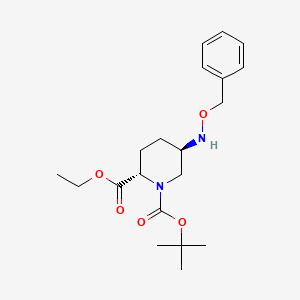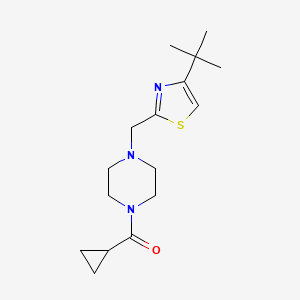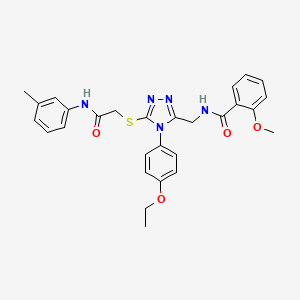![molecular formula C22H21N3O4S2 B2439788 2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1207030-63-4](/img/structure/B2439788.png)
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the substituents present on the oxadiazole ring. Oxadiazoles can participate in a variety of reactions, and their reactivity can be influenced by the electron-withdrawing and donating substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, oxadiazoles are known to have favorable oxygen balance and positive heat of formations .科学的研究の応用
Synthesis and Characterization
Compounds within this chemical class, including derivatives of 1,3,4-oxadiazole, have been synthesized through various methods. For instance, the synthesis of certain sulfonamide derivatives involves reactions that yield complex structures with potential biological activities. These syntheses often employ methods that involve the reaction of different organic compounds under specific conditions, followed by characterization through spectral data and other analytical techniques (Hayun et al., 2012).
Anticancer and Antibacterial Activities
Several studies have highlighted the potent anticancer and antibacterial properties of 1,3,4-oxadiazole derivatives. Novel derivatives containing 5-phenyl thiophene moiety were synthesized and demonstrated significant anticancer activity against various cancer cell lines. This research underscores the potential of these compounds in therapeutic applications, particularly in oncology (Adimule et al., 2014). Additionally, compounds with 1,3,4-oxadiazole and thiadiazole structures have shown antibacterial activity, suggesting their usefulness in combating microbial infections (Aghekyan et al., 2020).
Drug Metabolism Applications
In drug metabolism, certain biaryl-bis-sulfonamide compounds, acting as AMPA receptor potentiators, have been metabolized using microbial-based systems. This approach facilitates the production of mammalian metabolites for structural characterization, providing insights into the metabolic fate of these compounds and their potential therapeutic effects (Zmijewski et al., 2006).
Physicochemical and Theoretical Studies
The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles have been studied, demonstrating the compounds' effectiveness in protecting mild steel in acidic environments. This research not only highlights their chemical stability but also their potential in industrial applications (Ammal et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-15-5-7-16(8-6-15)21-23-22(29-24-21)20-19(13-14-30-20)31(26,27)25(2)17-9-11-18(28-3)12-10-17/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVDNMDDXLBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2439705.png)
![N-cyclopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2439707.png)


![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439713.png)
![3-[4-(Ethylsulfamoyl)-2-methylphenyl]benzoic acid](/img/structure/B2439717.png)
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2439718.png)
![4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2439719.png)
![2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2439720.png)
![2-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2439721.png)

![N-(4-bromo-2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439725.png)

